2-Amino-5-isopropoxyphenol
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Overview
Description
2-Amino-5-isopropoxyphenol is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropoxyphenol typically involves the reaction of 2-nitro-5-isopropoxyphenol with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Another method involves the use of sodium borohydride as a reducing agent in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride in the presence of a base .
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenols .
Scientific Research Applications
2-Amino-5-isopropoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropoxyphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell lysis and death . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also being investigated .
Comparison with Similar Compounds
- 2-Amino-5-methoxyphenol
- 2-Amino-5-ethoxyphenol
- 2-Amino-5-butoxyphenol
Comparison: 2-Amino-5-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropoxy group increases the compound’s lipophilicity, enhancing its ability to penetrate cell membranes . This makes it more effective in certain biological applications compared to its methoxy, ethoxy, and butoxy counterparts .
Properties
IUPAC Name |
2-amino-5-propan-2-yloxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTGCLJDOSSQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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